5-Iodo-3-methylisoquinoline
Description
5-Iodo-3-methylisoquinoline is a halogenated isoquinoline derivative characterized by an iodine atom at position 5 and a methyl group at position 3 of the isoquinoline ring. Isoquinolines are heterocyclic aromatic compounds widely used in pharmaceutical and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
5-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
InChI Key |
XNXMCANYRFSYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2I)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylisoquinoline typically involves the iodination of 3-methylisoquinoline. One common method includes the reaction of 3-methylisoquinoline with N-iodosuccinimide (NIS) in the presence of an acid catalyst. This reaction proceeds under mild conditions and provides a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Various substituted isoquinolines.
Oxidation and Reduction: Quinoline and dihydroisoquinoline derivatives.
Coupling Reactions: Biaryl and heteroaryl compounds.
Scientific Research Applications
5-Iodo-3-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural product derivatives.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological targets and potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the iodine and methyl groups. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Key Features :
- Iodine Substituent : The heavy atom effect of iodine enhances suitability for X-ray crystallography and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Key Properties | References |
|---|---|---|---|---|
| 5-Iodo-3-methylisoquinoline | Iodine (C5), Methyl (C3) | C₁₀H₈IN | High cross-coupling potential; enhanced crystallographic utility | Inferred |
| Ethyl 5-iodoisoquinoline-3-carboxylate | Iodine (C5), Ester (C3) | C₁₂H₁₀INO₂ | Heavy atom effect; used in medicinal chemistry for coupling reactions | |
| 3-Chloro-5-methylisoquinoline | Chlorine (C3), Methyl (C5) | C₁₀H₈ClN | Demonstrates anti-inflammatory and antimicrobial activities | |
| Methyl 5-methoxyisoquinoline-3-carboxylate | Methoxy (C5), Ester (C3) | C₁₂H₁₁NO₃ | Methoxy group improves solubility; ester hydrolyzes to bioactive acid | |
| 5-Methoxyisoquinoline | Methoxy (C5) | C₁₀H₉NO | Neuroprotective effects; simpler structure with reduced steric hindrance |
Physicochemical Properties
- Molecular Weight and Stability: The iodine atom significantly increases molecular weight (e.g., Ethyl 5-iodoisoquinoline-3-carboxylate: 375.12 g/mol vs. Methyl groups (e.g., this compound) generally improve thermal stability compared to hydroxyl or ester substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
